
2-(3,4-Difluorophenyl)piperazine
Vue d'ensemble
Description
2-(3,4-Difluorophenyl)piperazine is an organic compound with the molecular formula C10H12F2N2 . It belongs to a class of chemicals known for their potential in various pharmacological and chemical applications due to the presence of piperazine and difluorophenyl moieties.
Synthesis Analysis
The synthesis of related piperazine derivatives often involves nucleophilic substitution reactions and coupling methods that introduce sulfonyl and phenyl groups into the piperazine backbone. Recent developments in the synthesis of piperazines include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 2-(3,4-Difluorophenyl)piperazine is characterized by a six-membered ring containing two opposing nitrogen atoms . The average mass of the molecule is 198.212 Da .Chemical Reactions Analysis
Piperazine derivatives, including 2-(3,4-Difluorophenyl)piperazine, are known to undergo a variety of chemical reactions. These include cyclization of 1,2-diamine derivatives with sulfonium salts, leading to protected piperazines . Other reactions involve the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis
2-(3,4-Difluorophenyl)piperazine has a molecular weight of 198.21 . It has a density of 1.2±0.1 g/cm3 and a boiling point of 283.0±40.0 °C at 760 mmHg .Applications De Recherche Scientifique
- c-Met Inhibition : Researchers have explored the use of 2-(3,4-Difluorophenyl)piperazine derivatives as inhibitors of the mesenchymal–epithelial transition factor (c-Met) protein kinase. Notably, the clinical candidate Savolitinib contains a similar structure, emphasizing the importance of this compound in cancer therapy .
- GABA A Modulation : Some derivatives have demonstrated allosteric modulating activity on GABA A receptors, which play a crucial role in neurotransmission and anxiety regulation .
- Incorporating 2-(3,4-Difluorophenyl)piperazine-based structures into polymers has been explored for use in solar cells. These compounds contribute to enhancing the efficiency of energy conversion in photovoltaic devices .
- BACE-1 (β-secretase 1) is a key enzyme involved in the production of amyloid-beta peptides, which play a role in Alzheimer’s disease. Some derivatives of 2-(3,4-Difluorophenyl)piperazine have shown inhibitory activity against BACE-1 .
- Two common synthetic methods for obtaining 2-(3,4-Difluorophenyl)piperazine derivatives involve cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .
- The compound exists in various forms, including 1,2,3-triazolo [1,5-a]pyrazines and 1,2,3-triazolo [1,5-b]pyridazines. Each structure offers unique properties and potential applications .
Medicinal Chemistry
Polymers for Solar Cells
BACE-1 Inhibition
Synthetic Routes
Structural Diversity
Mécanisme D'action
Target of Action
It is known that piperazine compounds, which include 2-(3,4-difluorophenyl)piperazine, generally mediate their action by interacting with various receptors or enzymes .
Mode of Action
Piperazine compounds typically exert their effects by binding to their targets and inducing changes in their function . This can result in a variety of effects depending on the specific target and the nature of the interaction.
Biochemical Pathways
It is known that piperazine compounds can influence a variety of biochemical processes
Pharmacokinetics
It is known that the pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The effects of a drug at the molecular and cellular level are typically a result of its interaction with its targets and the subsequent changes in biochemical pathways .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Orientations Futures
While specific future directions for 2-(3,4-Difluorophenyl)piperazine were not found in the search results, recent applications of similar piperazine derivatives detail their use in medicinal chemistry (c-Met inhibition or GABA A modulating activity), as fluorescent probes, and as structural units of polymers . This suggests potential future directions in these areas for 2-(3,4-Difluorophenyl)piperazine.
Propriétés
IUPAC Name |
2-(3,4-difluorophenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2/c11-8-2-1-7(5-9(8)12)10-6-13-3-4-14-10/h1-2,5,10,13-14H,3-4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUWDWPFULAFLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Difluorophenyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



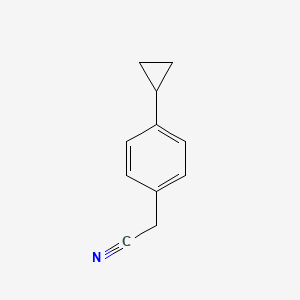

![5-Bromobenzo[c]phenanthrene](/img/structure/B3038743.png)
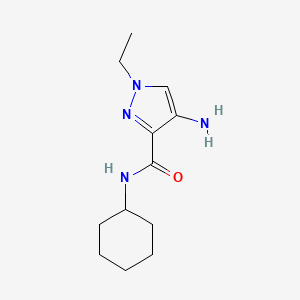


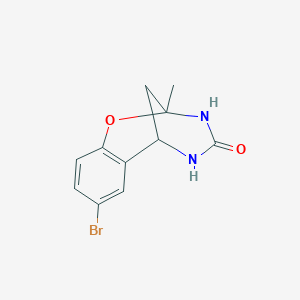
![Bicyclo[2.1.1]hexan-1-amine hydrochloride](/img/structure/B3038752.png)
![[1,1'-Biphenyl]-4,4'-dicarboxylic acid, 2,2'-bis(trifluoromethyl)-](/img/structure/B3038753.png)

![2-amino-4-(4-methoxyphenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B3038755.png)
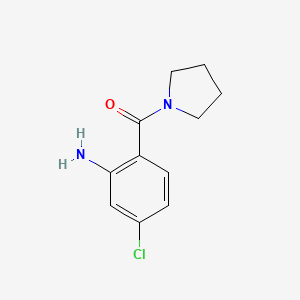
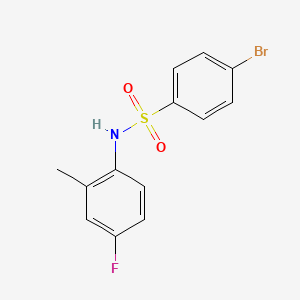
![6,7-difluoro-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B3038759.png)